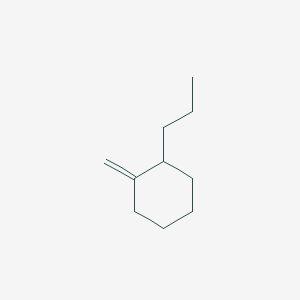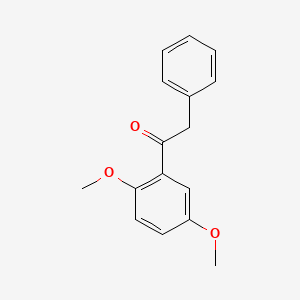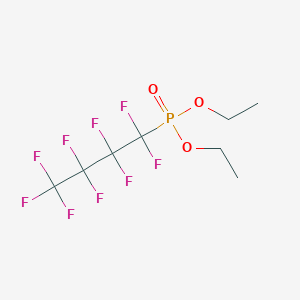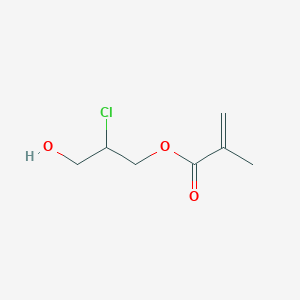![molecular formula C17H25BrO B14431144 1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene CAS No. 76691-41-3](/img/structure/B14431144.png)
1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene is an organic compound that belongs to the class of bromobenzenes. It features a benzene ring substituted with a bromine atom and an undec-10-en-1-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene typically involves the reaction of 4-bromophenol with 10-undecen-1-ol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The alkene group in the undec-10-en-1-yloxy moiety can be oxidized to form epoxides or diols.
Reduction: The alkene group can also be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines.
Major Products Formed
Scientific Research Applications
1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of functionalized polymers and surfactants.
Biological Studies: It may be used as a precursor for the synthesis of bioactive molecules.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions.
Oxidation: The alkene group reacts with oxidizing agents to form epoxides or diols via electrophilic addition.
Reduction: The alkene group is hydrogenated to form the corresponding alkane through a catalytic process.
Comparison with Similar Compounds
1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene can be compared with other similar compounds, such as:
1-Bromo-4-(hexadecyloxy)benzene: Similar structure but with a longer alkyl chain.
1-Bromo-4-(pent-1-yl)benzene: Similar structure but with a shorter alkyl chain.
1-[(1-bromoundecyl)oxy]-4-[4-(undec-10-en-1-yloxy)phenyl]benzene: Contains two brominated alkyl chains.
Properties
CAS No. |
76691-41-3 |
|---|---|
Molecular Formula |
C17H25BrO |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
1-bromo-4-undec-10-enoxybenzene |
InChI |
InChI=1S/C17H25BrO/c1-2-3-4-5-6-7-8-9-10-15-19-17-13-11-16(18)12-14-17/h2,11-14H,1,3-10,15H2 |
InChI Key |
MNTGWQAZZIPNCV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCOC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
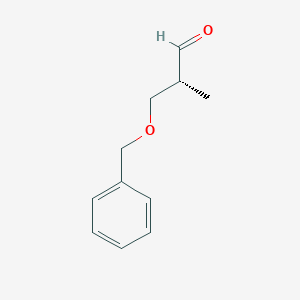
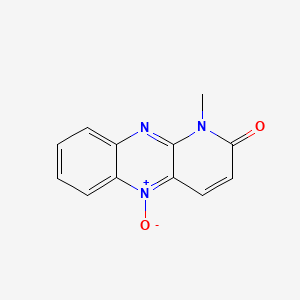
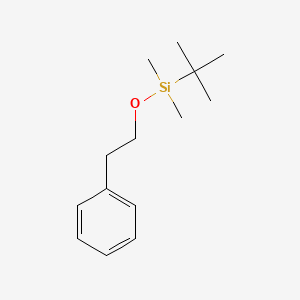
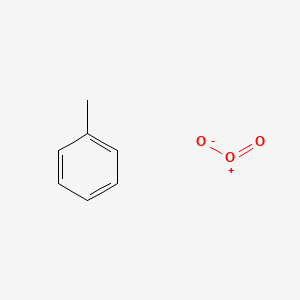
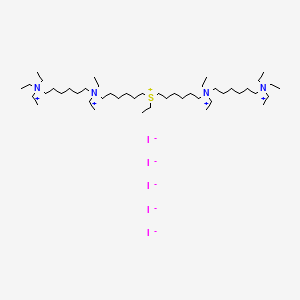
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)

![1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14431108.png)

